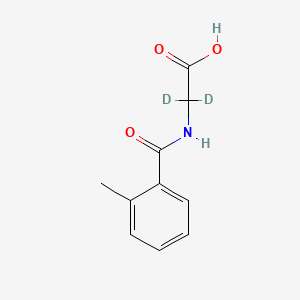

2-Methyl Hippuric Acid-d2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl Hippuric Acid-d2 is the main labeled metabolite of o-xylene . It is also known as o-methylhippuric acid . It is a carboxylic acid and organic compound . The molecular weight is 195.21 and the molecular formula is C10H9D2NO3 .

Synthesis Analysis

2-Methyl Hippuric Acid-d2 is a metabolite of o-xylene . It is produced by the hepatic glycine conjugation of benzoic acid (BA) or from the gut bacterial metabolism of phenylalanine .Molecular Structure Analysis

The molecular structure of 2-Methyl Hippuric Acid-d2 involves the methyl and glycine groups being bound to carbon -1 and carbon -2 on the benzene ring, respectively .Chemical Reactions Analysis

As a metabolite of o-xylene, the measurement of 2-Methyl Hippuric Acid-d2 in urine may be correlated to a subject’s level of xylene exposure .Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl Hippuric Acid-d2 is 195.21 and the molecular formula is C10H9D2NO3 .Wissenschaftliche Forschungsanwendungen

Biomedical Research and Clinical Applications

2-Methyl Hippuric Acid-d2, often explored in the context of hippuric acid derivatives, has been studied extensively in the field of biomedical research and clinical applications. Notably, hippuric acid has been utilized in assays to measure enzyme activity, such as angiotensin converting enzyme and carboxypeptidase N activity in serum, using liquid chromatography for separation and spectrophotometry for measurement. This method is valuable in routine clinical procedures and has been optimized for enhanced activity detection and sensitivity (Neels et al., 1982); (Hendriks et al., 1985).

Environmental Health and Occupational Safety

Hippuric acid and its derivatives are pivotal in environmental health research, particularly in assessing occupational exposure to industrial solvents like toluene and xylene. These compounds are used as biological markers, and various methodologies, including gas chromatography and liquid chromatography, have been developed for their determination. The presence of hippuric acid and methyl-hippuric acid in biological samples like urine is indicative of exposure levels, crucial for ensuring workplace safety (de Carvalho et al., 1991); (Ebrahimi et al., 2021).

Agricultural and Soil Science

In the agricultural sector, the mitigation potential of hippuric acid on emissions from urine patches has been studied. Hippuric acid, a ruminant urine constituent, has the potential to be a nitrous oxide mitigation tool since animal diets can be manipulated to adjust its concentration in the urine. However, research indicates that the effects observed in laboratory studies might not translate to field conditions, emphasizing the need for further research to explore the potential of hippuric acid in this domain (Clough et al., 2009).

Chemistry and Biochemistry

In the field of chemistry, the study of hippuric acid derivatives extends to understanding their properties and reactions. For instance, the C-acylation reactions of active methylene compounds with hippuric acid have been investigated, revealing insights into the reaction mechanisms and conditions (Hamilakis et al., 1994). Additionally, the solubility of hippuric acid in various organic solvents has been measured to calculate solute descriptors, contributing to a deeper understanding of its physicochemical properties (Sinha et al., 2021).

Wirkmechanismus

Target of Action

2-Methyl Hippuric Acid-d2 is a labeled metabolite of o-xylene . It is primarily targeted at the human body’s metabolic system, where it serves as a biomarker for exposure to certain substances .

Mode of Action

The compound interacts with its targets through metabolic processes. It is produced when the body metabolizes o-xylene, a process that involves various enzymes and biochemical reactions .

Biochemical Pathways

The production of 2-Methyl Hippuric Acid-d2 involves the gut bacterial metabolism of phenylalanine . This process leads to the creation of benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid . The presence of 2-Methyl Hippuric Acid-d2 in the body can indicate the activity of these metabolic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl Hippuric Acid-d2 are closely tied to its role as a metabolite. After its formation, the compound is distributed throughout the body and can be detected in urine samples . This suggests that it is readily absorbed and distributed, metabolized to perform its function, and then excreted from the body .

Result of Action

The presence of 2-Methyl Hippuric Acid-d2 in the body serves as a biomarker for exposure to certain substances, such as o-xylene . Therefore, the primary result of its action is providing a means for monitoring and assessing exposure to these substances .

Action Environment

The action of 2-Methyl Hippuric Acid-d2 is influenced by various environmental factors. For instance, the presence and activity of certain gut bacteria can affect the production of the compound . Additionally, exposure to substances like o-xylene can increase the levels of 2-Methyl Hippuric Acid-d2 in the body .

Safety and Hazards

When handling 2-Methyl Hippuric Acid-d2, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl Hippuric Acid-d2 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol](/img/structure/B564526.png)